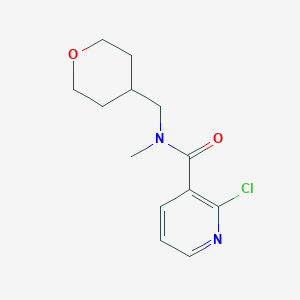

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide

描述

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is a novel compound belonging to the class of nicotinamides. It has a molecular weight of 268

准备方法

The synthesis of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide involves several steps. One common method includes the reaction of nicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

化学反应分析

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like toluene and catalysts such as tetrabutylammonium iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

One of the primary applications of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is as an intermediate in the synthesis of antiviral agents. It has been identified as a precursor in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating HIV infections. The compound's structural features allow for modifications that enhance antiviral efficacy while minimizing toxicity .

Case Study: Synthesis of Nevirapine Analogues

A study demonstrated that derivatives of this compound exhibited improved activity against HIV strains resistant to standard treatments. The synthesized analogues showed a significant reduction in viral load in vitro, suggesting their potential as therapeutic agents .

Synthetic Biology Applications

Biochemical Pathway Modulation

In synthetic biology, this compound can be utilized to modulate biochemical pathways. Its ability to interact with specific enzymes makes it a valuable tool for researchers aiming to engineer metabolic pathways for the production of desired compounds, such as biofuels or pharmaceuticals .

Data Table: Enzyme Interaction Studies

| Compound | Enzyme Target | Effect | Reference |

|---|---|---|---|

| This compound | Reverse Transcriptase | Inhibition | |

| Nevirapine Analogue | Reverse Transcriptase | Enhanced Inhibition |

Agricultural Science Applications

Pesticidal Properties

Recent studies have indicated that this compound exhibits insecticidal properties. Its application in agricultural settings could provide an alternative to conventional pesticides, promoting sustainable farming practices .

Case Study: Efficacy Against Pests

Research conducted on the application of this compound in crop protection revealed a significant reduction in pest populations when used as a foliar spray. The results suggest that it could serve as an effective biopesticide, reducing reliance on synthetic chemical pesticides and enhancing crop yield .

作用机制

The mechanism of action of 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide involves its interaction with specific molecular targets. It may act on nicotinic receptors or other related pathways, influencing various biological processes. Detailed studies are required to fully elucidate its molecular targets and pathways involved .

相似化合物的比较

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide can be compared with other nicotinamide derivatives such as:

- 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrimidin-4-amine

- 2-(3-cyanophenylamino)-nicotinamide These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and

生物活性

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a chloro group, a methyl group, and a tetrahydro-pyran moiety attached to a nicotinamide backbone. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets:

- Acetylcholinesterase Inhibition : Some studies suggest that related compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could lead to increased acetylcholine levels, potentially enhancing cognitive functions .

- Antioxidant Activity : The presence of the tetrahydropyran ring may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Efficacy Studies

A summary of relevant studies assessing the biological activity of this compound is presented in the following table:

Case Studies

- Acetylcholinesterase Inhibition : In a study investigating novel acetylcholinesterase inhibitors, derivatives similar to this compound were synthesized and tested. Results indicated that these compounds could effectively increase acetylcholine levels in vitro, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Another study focused on the antimicrobial properties of related compounds demonstrated that certain derivatives showed significant inhibition against pathogenic strains like S. aureus. The findings support further exploration into the development of new antimicrobial agents based on this scaffold .

- Cytotoxic Effects : A cytotoxicity study revealed that the compound induced cell death in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further development in cancer therapy .

常见问题

Basic Questions

Q. What are the critical steps in synthesizing 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)nicotinamide?

The synthesis typically involves:

- Nicotinoyl chloride formation : Reacting 2-chloronicotinic acid with thionyl chloride to generate the acid chloride intermediate.

- Amide coupling : Reacting the acid chloride with N-methyl-(tetrahydro-2H-pyran-4-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the amide bond .

- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product . Key reagents and conditions include dichloromethane as a solvent, room temperature for coupling, and inert atmosphere to prevent hydrolysis .

Q. Which analytical methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with specific signals for the pyran ring (δ 3.5–4.0 ppm for CH-O) and the methyl group (δ 2.8–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 313.12) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtained via slow evaporation in ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation of the tetrahydro-2H-pyran-4-ylmethyl group?

- Solvent selection : Polar aprotic solvents like DMF or acetone improve nucleophilicity of the amine, enhancing alkylation efficiency .

- Catalyst use : Potassium carbonate or cesium carbonate as a base increases reaction rates in SN2 mechanisms .

- Temperature control : Reflux (60–80°C) accelerates the reaction but may require monitoring for byproduct formation (e.g., over-alkylation) . Optimization studies should track yield and purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases), leveraging the compound’s chloro and pyran groups as hydrogen bond acceptors .

- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., electrophilic chlorine at position 2 of the pyridine ring) .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Multi-technique validation : Cross-check NMR assignments with HSQC and HMBC to confirm connectivity .

- Isotopic labeling : Use N-labeled analogs to clarify ambiguous peaks in complex regions (e.g., overlapping pyran signals) .

- Dynamic light scattering (DLS) : Detect aggregation in solution, which may distort NMR data .

Q. What strategies mitigate degradation during long-term stability studies?

- pH control : Store the compound in buffered solutions (pH 6–7) to prevent hydrolysis of the amide bond .

- Light exclusion : Use amber vials to avoid photodegradation, as the chloro group is UV-sensitive .

- Lyophilization : Freeze-drying improves stability compared to solution storage, with residual moisture <1% .

Q. Methodological Resources

- Synthesis protocols : Refer to patents for scalable routes, such as coupling under Buchwald-Hartwig conditions for aryl halide intermediates .

- Analytical workflows : Follow USP guidelines for HPLC method validation (linearity, LOD/LOQ) .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .

属性

IUPAC Name |

2-chloro-N-methyl-N-(oxan-4-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-16(9-10-4-7-18-8-5-10)13(17)11-3-2-6-15-12(11)14/h2-3,6,10H,4-5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRDNRIWSREMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。